

Application Notes and Protocols for Vicriviroc Malate in Calcium Flux Assays

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Compound of Interest

Compound Name: Vicriviroc Malate

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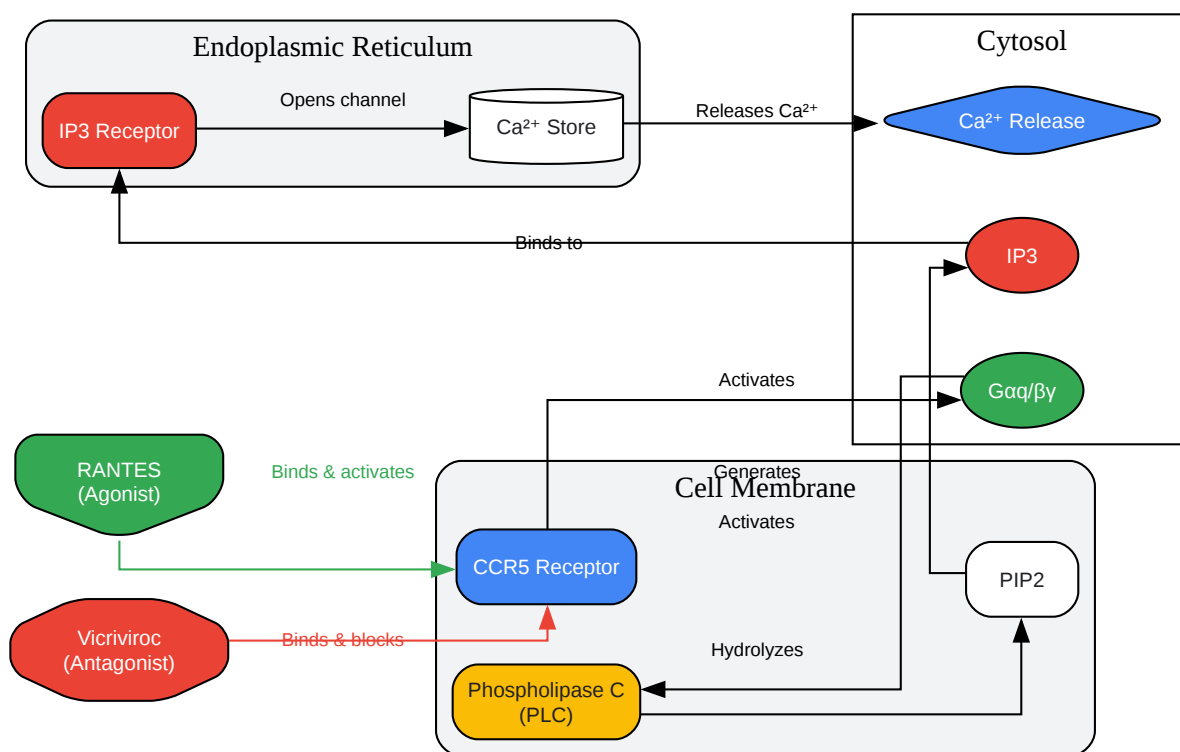
Introduction

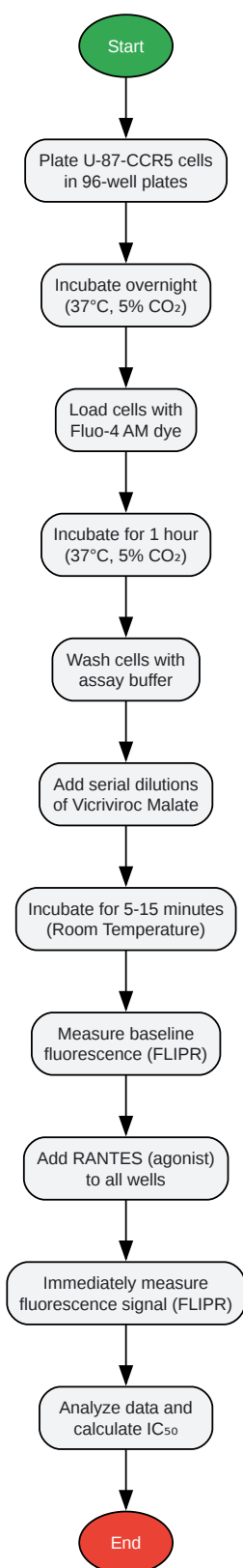
Vicriviroc malate is a potent and selective, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][3][4] In addition to its role in HIV-1 pathogenesis, CCR5 is the natural receptor for chemokines such as RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4), which are involved in leukocyte trafficking and inflammatory responses. Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of both HIV-1 gp120 and the natural chemokine ligands.[1][2][5] This antagonistic activity blocks the downstream signaling cascades initiated by receptor activation, including the mobilization of intracellular calcium.[4][5]

Calcium flux assays are a valuable functional tool for characterizing the antagonist properties of compounds like Vicriviroc at the CCR5 receptor.[3][4][5] These assays provide a quantitative measure of a compound's ability to inhibit the increase in intracellular calcium concentration that is normally triggered by the binding of an agonist to the receptor. This document provides detailed protocols for utilizing **Vicriviroc Malate** in calcium flux assays to determine its potency and efficacy as a CCR5 antagonist.

Mechanism of Action and Signaling Pathway

CCR5 is a typical seven-transmembrane G-protein coupled receptor. Upon binding of an agonist, such as the chemokine RANTES, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein ($G\alpha q$). This activation leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits. The activated $G\alpha q$ subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions from the endoplasmic reticulum into the cytosol, resulting in a rapid and transient increase in intracellular calcium concentration.[6] Vicriviroc, as a CCR5 antagonist, binds to the receptor and prevents the initial conformational change required for G-protein activation, thereby inhibiting the entire signaling cascade and the subsequent release of intracellular calcium.





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